molecular formula C22H16BeN2O2 B12301917 Bis[2-(2-pyridinyl)phenolato]beryllium CAS No. 220694-90-6

Bis[2-(2-pyridinyl)phenolato]beryllium

Cat. No.: B12301917
CAS No.: 220694-90-6
M. Wt: 349.4 g/mol
InChI Key: HRQXKKFGTIWTCA-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-pyridinyl)phenolato]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through sublimation to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) to meet the stringent requirements of electronic and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-pyridinyl)phenolato]beryllium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beryllium oxide, while substitution reactions can produce a variety of beryllium complexes with different ligands .

Scientific Research Applications

Bis[2-(2-pyridinyl)phenolato]beryllium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Bis[2-(2-pyridinyl)phenolato]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility and triplet energy level enable efficient charge transport and energy transfer processes. In OLEDs, it acts as an electron-transporting and hole-blocking layer, facilitating the recombination of electrons and holes to produce light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-pyridinyl)phenolato]beryllium stands out due to its unique combination of high electron mobility, high triplet energy level, and excellent charge transport ability. These properties make it particularly suitable for use in high-efficiency OLEDs, where it serves as both an electron-transporting and hole-blocking layer .

Properties

CAS No.

220694-90-6

Molecular Formula

C22H16BeN2O2

Molecular Weight

349.4 g/mol

IUPAC Name

beryllium;2-pyridin-2-ylphenolate

InChI

InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2

InChI Key

HRQXKKFGTIWTCA-UHFFFAOYSA-L

Canonical SMILES

[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-]

Origin of Product

United States

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